N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine
Description
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzylamine moiety
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-6-9(11(13,14)15)3-4-10(8)12/h3-4,6,16H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULQGHUYCHNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can react with the chloro group under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The chloro substituent may participate in hydrogen bonding or other interactions with the target, while the amine group can form ionic or covalent bonds, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-(trifluoromethyl)benzyl)propan-1-amine
- N-(2-Chloro-6-(trifluoromethyl)benzyl)propan-1-amine
- N-(2-Bromo-5-(trifluoromethyl)benzyl)propan-1-amine
Uniqueness
N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-1-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
